2-Chloro-2'-fluoro-2',3'-dideoxyadenosine, commonly referred to as 2-Cl-2'-F-ddP, is a synthetic nucleoside analog derived from deoxyadenosine. This compound exhibits significant potential in antiviral research, particularly against human immunodeficiency virus (HIV). Its structural modifications, including the introduction of chlorine and fluorine atoms, enhance its biological activity and stability compared to natural nucleosides.
The synthesis of 2-Cl-2'-F-ddP is documented in various studies focusing on nucleoside analogs for antiviral applications. The compound has been synthesized using established methods for creating halogenated dideoxynucleosides, which involve the selective halogenation of the sugar moiety of nucleosides to improve their pharmacological properties .
2-Cl-2'-F-ddP is classified as a nucleoside analog due to its structural similarity to natural nucleosides. It falls within the category of antiviral agents, specifically targeting retroviruses like HIV by inhibiting viral replication through incorporation into viral DNA.
The synthesis of 2-Cl-2'-F-ddP typically involves multiple steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. Characterization of the synthesized compound is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.
The molecular structure of 2-Cl-2'-F-ddP consists of a purine base (adenine) linked to a sugar moiety that has been modified with chlorine at the 2-position and fluorine at the 2'-position. The chemical formula can be represented as CHClFNO.
The primary chemical reactions involving 2-Cl-2'-F-ddP include:
Kinetic studies have shown that the rate of incorporation into viral DNA is influenced by factors such as the presence of competing nucleotides and the activity of reverse transcriptase enzymes .
The mechanism by which 2-Cl-2'-F-ddP exerts its antiviral effects involves:
Studies have reported that halogenated dideoxynucleosides like 2-Cl-2'-F-ddP exhibit higher binding affinities to reverse transcriptase compared to their unmodified counterparts .
Relevant data from partition coefficient studies indicate that 2-Cl-2'-F-ddP has favorable lipophilicity, enhancing its cellular uptake .
The primary applications of 2-Chloro-2'-fluoro-2',3'-dideoxyadenosine include:
The systematic IUPAC name for 2-Cl-2'-F-ddP is 2-chloro-9-[(2ʹ R,4ʹ S,5ʹ R)-5ʹ-(hydroxymethyl)-2ʹ-fluorotetrahydrofuran-4ʹ-yl]-9H-purin-6-amine, reflecting its precise atomic connectivity and stereochemistry. This nomenclature explicitly defines:
Its molecular formula is C₁₀H₁₂ClFN₄O₂, corresponding to a molecular weight of 274.68 g/mol. Key structural identifiers are summarized below:
Table 1: Fundamental Chemical Identifiers of 2-Cl-2'-F-ddP
Property | Value |
---|---|
IUPAC Name | 2-chloro-9-[(2ʹR,4ʹS,5ʹR)-5ʹ-(hydroxymethyl)-2ʹ-fluorotetrahydrofuran-4ʹ-yl]-9H-purin-6-amine |
Molecular Formula | C₁₀H₁₂ClFN₄O₂ |
Molecular Weight | 274.68 g/mol |
Canonical SMILES | C1C@@HF |
Key Substituents | 2-Cl (purine), 2'-F (ribose), 2',3'-dideoxy |
The core structure consists of a 2-chlorinated purine base (6-aminopurine) linked via a β-glycosidic bond to a 2'-fluorinated, 2',3'-dideoxyribose sugar moiety. The absence of the 2'- and 3'-hydroxyl groups on the ribose ring is a defining characteristic shared with other dideoxynucleosides, contributing to its role as a chain terminator during nucleic acid polymerization [6].
2-Cl-2'-F-ddP possesses three chiral centers: C1' (anomeric carbon), C2' (fluorinated carbon), and C4' of the ribose ring. The biologically relevant configuration is the β-D-ribose stereoisomer, with specific absolute configurations:
This specific stereochemistry (1ʹR, 2ʹS, 4ʹR) is critical for substrate recognition by activating enzymes like adenosine deaminase and cellular kinases. While the ring stereocenters are fixed, rotational isomerism exists around the glycosidic bond (syn vs. anti conformers) and the exocyclic C4'-C5' bond (gauche⁺, gauche⁻, trans rotamers). The electronegative 2'-fluorine atom exerts a significant gauche effect, favoring specific C4'-C5' rotamers and potentially influencing the preferred glycosidic bond angle (typically anti for enzymatic recognition) [10]. Unlike platinum complexes exhibiting geometric (cis/trans) isomerism around the metal center [10], 2-Cl-2'-F-ddP itself does not exhibit geometric isomerism but may exist as distinct conformational isomers in solution.
2-Cl-2'-F-ddP shares structural motifs with clinically relevant nucleoside analogues but exhibits distinct properties due to its unique halogenation pattern:
Table 2: Structural and Functional Comparison of 2-Cl-2'-F-ddP with Key Analogues
Compound | Base Modification | Sugar Modification | Key Biochemical Properties | Primary Prodrug/Metabolic Target |
---|---|---|---|---|
2-Cl-2'-F-ddP | 2-Chloro-6-aminopurine | 2'-F, 2',3'-ddR | Expected enhanced glycosidic bond stability vs ddI; Potential ADA substrate (kinetics unknown); Designed for improved permeability & metabolic stability vs 6-Cl-ddP | ADA (Potential, mechanism distinct from 6-Cl) |
ddI | Hypoxanthine (6-oxo) | 2',3'-ddR | Susceptible to PNP phosphorolysis & acid hydrolysis | N/A (Active drug) |
F-ddI | Hypoxanthine (6-oxo) | 2'-F, 2',3'-ddR | Resistant to PNP phosphorolysis; Similar lipophilicity/size to ddI | N/A (Active drug) |
6-Cl-ddP | 6-Chloropurine | 2',3'-ddR | Excellent ADA substrate → ddI; Extensive intestinal metabolism (77%) during transport; Low oral bioavailability | ADA → ddI |
Rationale for Combined Modifications: The molecular design of 2-Cl-2'-F-ddP synergistically combines two strategic halogenations:
This dual modification strategy aims to create a prodrug with improved pharmaceutical properties (stability, absorption) and a potentially novel activation pathway compared to its predecessors ddI, F-ddI, and 6-Cl-ddP [3] [6]. Its role within the broader class of nucleoside analogues, including emerging platinum-nucleoside conjugates explored for enhanced activity or overcoming resistance [6], underscores its significance in the evolution of antimetabolite therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1